Cas no 875629-26-8 (1-Methylazetidine-3-carboxylic acid)

1-Methylazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-azetidinecarboxylic acid
- 1-Methylazetidine-3-carboxylic acid
- 1-METHYL-AZETIDINE-3-CARBOXYLIC ACID
- OQTWISXQJKXTEM-UHFFFAOYSA-N
- BCP08430
- STL557028
- BBL103218
- PB25405
- ST1010025
- AB0027177
- AM20110258
- W8982
- 1-methyl-3-azetidinecarboxylic acid, AldrichCPR
- A842263
- 1-Methyl-3-azetidinecarboxylic acid (ACI)
- AKOS006324300
- DTXSID00609274
- SCHEMBL689995
- CS-W004004
- DB-088269
- DS-16684
- Z1198330195
- 875629-26-8
- SY097022
- J-504990
- 1-methylazetidine-3-carboxylicacid
- MFCD11520621
- EN300-247011
-
- MDL: MFCD11520621
- インチ: 1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
- InChIKey: OQTWISXQJKXTEM-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C)C1)O
計算された属性
- 精确分子量: 115.06300
- 同位素质量: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 107
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
- XLogP3: -2.7
じっけんとくせい
- PSA: 40.54000
- LogP: -0.42950
1-Methylazetidine-3-carboxylic acid Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 危険カテゴリコード: 22
-
危険物標識:
- 储存条件:Sealed in dry,2-8°C
1-Methylazetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB437998-10g |
1-Methylazetidine-3-carboxylic acid, 95%; . |
875629-26-8 | 95% | 10g |
€180.90 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053144-1g |
1-Methylazetidine-3-carboxylic acid |
875629-26-8 | 97% | 1g |
¥120.00 | 2024-04-27 | |
Enamine | EN300-247011-0.1g |
1-methylazetidine-3-carboxylic acid |
875629-26-8 | 95% | 0.1g |
$31.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053144-10g |
1-Methylazetidine-3-carboxylic acid |
875629-26-8 | 97% | 10g |
¥919.00 | 2024-04-27 | |
Ambeed | A167371-25g |
1-Methylazetidine-3-carboxylic acid |
875629-26-8 | 97% | 25g |
$292.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1123494-25g |
1-Methyl-azetidine-3-carboxylic acid |
875629-26-8 | 95% | 25g |
$715 | 2024-07-28 | |
Ambeed | A167371-1g |
1-Methylazetidine-3-carboxylic acid |
875629-26-8 | 97% | 1g |
$15.0 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00463-50G |
1-methylazetidine-3-carboxylic acid |
875629-26-8 | 97% | 50g |
¥ 3,603.00 | 2023-04-13 | |
Fluorochem | 079830-10g |
1-Methyl-3-azetidinecarboxylic acid |
875629-26-8 | 95% | 10g |
£469.00 | 2022-03-01 | |
Apollo Scientific | OR308026-250mg |
1-Methylazetidine-3-carboxylic acid |
875629-26-8 | 97% | 250mg |
£15.00 | 2025-02-20 |
1-Methylazetidine-3-carboxylic acid 関連文献
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Venkateswara Rao Mundlapati,Zeynab Imani,Viola C. D'mello,Valérie Brenner,Eric Gloaguen,Jean-Pierre Baltaze,Sylvie Robin,Michel Mons,David J. Aitken Chem. Sci. 2021 12 14826
1-Methylazetidine-3-carboxylic acidに関する追加情報
Comprehensive Analysis of 1-Methylazetidine-3-carboxylic acid (CAS No. 875629-26-8): Properties, Applications, and Research Insights
1-Methylazetidine-3-carboxylic acid (CAS No. 875629-26-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of azetidine, this compound belongs to the class of saturated heterocyclic compounds, which are increasingly explored for their potential in drug discovery and material science. The presence of both a carboxylic acid group and a methyl-substituted azetidine ring makes it a versatile building block for synthesizing more complex molecules.
The compound's molecular formula is C5H9NO2, with a molecular weight of 115.13 g/mol. Its azetidine ring contributes to its conformational rigidity, while the carboxylic acid moiety enhances its reactivity in coupling reactions. Researchers are particularly interested in its potential as a bioisostere for proline or other amino acids in peptide-based therapeutics. Recent studies highlight its utility in designing enzyme inhibitors and small molecule drugs targeting neurological disorders and metabolic diseases.
In the context of current trends, 1-Methylazetidine-3-carboxylic acid aligns with the growing demand for constrained amino acids in peptide engineering. The pharmaceutical industry's shift toward macrocyclic drugs and peptidomimetics has amplified interest in such scaffolds. Computational chemistry studies suggest that its ring strain and hydrogen-bonding capacity could improve drug bioavailability—a hot topic in medicinal chemistry optimization strategies.
Synthetic methodologies for 875629-26-8 typically involve ring-closing reactions or functional group interconversions of azetidine precursors. Advanced techniques like flow chemistry and catalyzed asymmetric synthesis are being explored to enhance its production efficiency. Analytical characterization often employs NMR spectroscopy (particularly 1H and 13C) and mass spectrometry to verify purity, crucial for its application in high-value chemical synthesis.
From an industrial perspective, this compound addresses several green chemistry principles. Its potential as a biodegradable intermediate resonates with the push for sustainable pharmaceutical manufacturing. Furthermore, its compatibility with click chemistry protocols makes it valuable for combinatorial library development—a technique widely used in modern drug discovery pipelines.
Emerging applications include its use in metal-organic frameworks (MOFs) for controlled drug delivery systems, where its carboxyl group enables coordination with metal nodes. This intersects with nanotechnology trends in targeted therapy. Additionally, material scientists investigate its derivatives for polymeric biomaterials due to the azetidine ring's stability under physiological conditions.
For researchers sourcing 1-Methylazetidine-3-carboxylic acid, quality parameters like enantiomeric purity (when applicable) and residual solvent levels are critical specifications. Storage recommendations typically suggest inert atmospheres at low temperatures to preserve its chemical integrity over time. These practical considerations are frequently searched in chemical procurement databases and technical forums.
The compound's safety profile is well-documented in standard chemical hazard databases, with appropriate handling precautions for laboratory use. Its non-volatile nature and moderate water solubility simplify waste management protocols compared to more hazardous intermediates—an important factor for industrial scale-up evaluations.
Future research directions may explore its structure-activity relationships (SAR) in greater depth, particularly for GPCR-targeting drugs where rigid scaffolds show promise. The integration of machine learning in molecular design could accelerate the discovery of novel applications for this azetidine derivative, aligning with digital transformation trends in chemical research.
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